molecular formula C11H21N3O2 B2906169 Tert-butyl N-[2-(4,5-dihydro-1H-imidazol-2-yl)ethyl]-N-methylcarbamate CAS No. 2140316-76-1

Tert-butyl N-[2-(4,5-dihydro-1H-imidazol-2-yl)ethyl]-N-methylcarbamate

Cat. No.: B2906169
CAS No.: 2140316-76-1
M. Wt: 227.308
InChI Key: ZCFIUXXWRZMMQX-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(4,5-dihydro-1H-imidazol-2-yl)ethyl]-N-methylcarbamate (hereafter referred to as the "target compound") is a carbamate derivative featuring a tert-butyl group, a methyl-substituted ethyl chain, and a 4,5-dihydro-1H-imidazol-2-yl (imidazoline) moiety. Its molecular formula is C₁₁H₂₁N₃O₂, with a molecular weight of 227.31 g/mol and a purity of 95% .

Properties

IUPAC Name

tert-butyl N-[2-(4,5-dihydro-1H-imidazol-2-yl)ethyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c1-11(2,3)16-10(15)14(4)8-5-9-12-6-7-13-9/h5-8H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFIUXXWRZMMQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCC1=NCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[2-(4,5-dihydro-1H-imidazol-2-yl)ethyl]-N-methylcarbamate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently. This method allows for precise control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: tert-butyl hydroperoxide, hydrogen peroxide.

    Reducing Agents: Palladium on carbon, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

Major Products

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted carbamate derivatives.

Mechanism of Action

The mechanism of action of Tert-butyl N-[2-(4,5-dihydro-1H-imidazol-2-yl)ethyl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Imidazole/Carbamate Derivatives

Several compounds share structural motifs with the target compound, particularly tert-butyl carbamates and imidazoline rings. Key examples include:

Table 1: Structural Comparison of Selected Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notes
Target Compound C₁₁H₂₁N₃O₂ 227.31 tert-butyl carbamate, imidazoline ethyl Potential GPCR interactions
Compound 5{10} (from ) Not provided - diethylamino, tert-butoxyglycyl Imidazole derivative with dual carbamate groups
Compound 17p (from ) C₁₉H₂₄N₃O₂ 326.42 tert-butyl phenyl, imidazoline acrylamide Studied for structure-activity relationships
A61603 (from ) C₁₅H₂₁N₃O₃S·HCl 359.87 methanesulfonamide, imidazoline α1A-adrenoceptor agonist
tert-Butyl N-(5-bromo-1H-imidazo[4,5-b]pyridin-2-ylmethyl)carbamate (from ) C₁₃H₁₈BrN₃O₂ 328.21 tert-butyl carbamate, bromoimidazopyridine Medicinal applications in heterocyclic chemistry

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